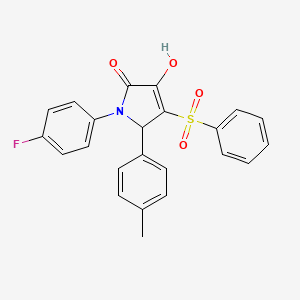

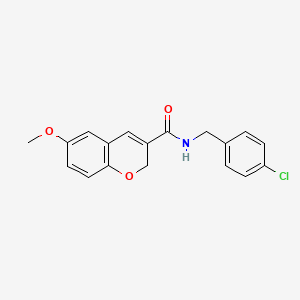

1-(4-fluorophenyl)-3-hydroxy-4-(phenylsulfonyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves multicomponent reactions that can include components such as 1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, isatin, and serine, leading to the formation of complex molecules with a pyrrolidin backbone. For example, Sharma et al. (2013) described the synthesis of a compound through a straightforward multicomponent reaction, showcasing the methodology that could be applicable to the synthesis of the target compound (Sharma, Ratika et al., 2013).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals that these molecules can exhibit planarity with certain groups adopting specific conformations due to steric and electronic factors. The supermolecular assembly of these compounds can be characterized by π-π interactions and hydrogen bonding, contributing to their stability and potential reactivity (Sharma, Ratika et al., 2013).

Scientific Research Applications

Molecular Structure and Synthesis

A closely related compound, 1-(4-fluorophenyl)-5-methylsulfonyl-3-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine, was studied for its synthesis, molecular conformations, and hydrogen bonding patterns. This research provides insights into the structural aspects that might influence the biological activities of similar compounds, including 1-(4-fluorophenyl)-3-hydroxy-4-(phenylsulfonyl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one. The study revealed that the reduced pyridine ring adopts a half-chair conformation, influencing the compound's interactions and potential biological activities (Sagar et al., 2017).

Biological Activities

Research on N-substituted 4-acyl-5-aryl-3-hydroxy-3-pyrrolin-2-ones, which share structural similarities with the compound of interest, has shown these molecules to possess a wide range of biological activities. These include antimicrobial, anti-inflammatory, painkilling, antiviral, disinfectant, nootropic, anticoagulant, and antifungal properties. Such studies highlight the compound's potential as a versatile candidate for drug development, particularly in targeting microbial infections and inflammation (Akbari et al., 2022).

Antimicrobial Potential

A specific focus on the antimicrobial activity of related compounds, like pyridonecarboxylic acids, has demonstrated significant antibacterial efficacy. These findings suggest that the compound , with its similar structural framework, may also possess potent antibacterial properties that could be further explored for therapeutic applications (Egawa et al., 1984).

Synthesis and QSAR of Antiinflammatory Compounds

The synthesis and quantitative structure-activity relationship (QSAR) studies of 2-substituted- and 2,3-disubstituted-4-(4-fluorophenyl)-5-[4-(methylsulfonyl)phenyl]-1H-pyrroles have revealed a pattern of activity that could be relevant to the compound . These studies offer a foundation for understanding how structural modifications can impact anti-inflammatory activity, providing a basis for the rational design of new therapeutics (Wilkerson et al., 1994).

Safety and Hazards

The safety and hazards associated with a compound refer to the potential risks it poses to health and the environment. This compound is associated with certain hazard statements, including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name |

3-(benzenesulfonyl)-1-(4-fluorophenyl)-4-hydroxy-2-(4-methylphenyl)-2H-pyrrol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FNO4S/c1-15-7-9-16(10-8-15)20-22(30(28,29)19-5-3-2-4-6-19)21(26)23(27)25(20)18-13-11-17(24)12-14-18/h2-14,20,26H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYAXEBRHYIKOPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=CC=C(C=C3)F)O)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide](/img/structure/B2498662.png)

![1-Methyl-3-[(4-piperidylphenyl)amino]azolidine-2,5-dione](/img/structure/B2498667.png)

![2-[2-(2,6-Diethylanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2498668.png)

![5-Bromo-2-[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2498669.png)

![1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(p-tolyloxy)ethanone](/img/structure/B2498674.png)

![3-(1-(2-(2,4-dichlorophenoxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498675.png)

![1-(3-chlorophenyl)-N-(3-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2498676.png)

![6-chloro-5-methyl-N-[(3-methylpyridin-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2498682.png)

![Benzo[b]thiophen-4(5H)-one, 2-acetyl-6,7-dihydro-](/img/structure/B2498683.png)

![ethyl 3-({[4-(2-fluorophenyl)piperazin-1-yl]carbonothioyl}amino)-5-methoxy-1H-indole-2-carboxylate](/img/structure/B2498685.png)